
Muscone
Overview
Description
Muscone is a macrocyclic ketone and an organic compound that is the primary contributor to the odor of musk. It is a 15-membered ring ketone with one methyl substituent in the 3-position. Natural this compound is obtained from musk, a glandular secretion of the musk deer, which has been used in perfumery and medicine for thousands of years. Due to the endangered status of musk deer, nearly all this compound used today is synthetic .
Preparation Methods
Synthetic Routes and Reaction Conditions
Muscone has been synthesized by various methods, primarily focusing on constructing the 15-membered ring. One common method involves ring-closing metathesis of commercially available (+)-citronellal . Another enantioselective synthesis involves an intramolecular aldol addition/dehydration reaction of a macrocyclic diketone . Additionally, this compound can be synthesized via ring-opening reactions of ®-(+)-β-methyl-β-propiolactone with functionalized organocuprate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale preparation methods such as intramolecular aldol condensation of 2,15-hexadecadione . This method is practical for large-scale production due to its irreversible nature and relatively simple synthetic operations .
Chemical Reactions Analysis
Types of Reactions
Muscone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the methyl group using reagents like bromine or chlorine under appropriate conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted this compound derivatives.
Scientific Research Applications
Pharmacological Applications
1. Neurological Disorders
Muscone has been investigated for its effects on the central nervous system. Studies indicate that it can enhance spinal cord stimulation and reduce sleep time induced by sodium pentobarbital in animal models. At lower doses (30-80 mg/kg), this compound has shown promise in improving cognitive functions and reducing neurotoxicity associated with conditions such as dementia. It achieves these effects by modulating neurotransmitter levels and reducing oxidative stress in the brain .
2. Cancer Treatment
This compound exhibits anticancer properties, particularly against liver cancer. Research has demonstrated that it increases apoptosis and autophagy in liver cancer cells through mechanisms involving endoplasmic reticulum stress responses and the AMP kinase/mTOR signaling pathway. These findings suggest that this compound could serve as a potential non-surgical treatment option for advanced liver cancer .
3. Cardiovascular Health
This compound has shown protective effects against ischemia-reperfusion injury and other cardiovascular conditions. It aids in maintaining blood-brain barrier integrity and reducing neuronal necrosis during cerebral ischemia. The compound's ability to regulate calcium homeostasis and mitochondrial dynamics further supports its role in cardiovascular health .
Table 1: Summary of this compound's Applications in Medical Research
Mechanism of Action
Muscone exerts its effects primarily through binding to olfactory receptors, such as OR5AN1, which recognize musk odors . It activates the cAMP signaling pathway, leading to various physiological responses . In medical applications, this compound has been shown to inhibit the VEGF/PI3K/Akt/MAPK signaling pathways, thereby suppressing tumor angiogenesis and progression .
Comparison with Similar Compounds
Muscone is often compared with other macrocyclic ketones such as civetone and muscopyridine . These compounds share similar structures but differ in their olfactory properties and physiological effects. For example:
Civetone: Another macrocyclic ketone with a musky odor, derived from the civet cat.
Muscopyridine: A related compound with a similar structure but different olfactory characteristics.
This compound is unique due to its specific binding affinity to certain olfactory receptors and its distinct musky odor .
Biological Activity
Muscone, a compound derived from musk, has garnered attention for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. This article synthesizes current research findings on this compound's biological effects, supported by data tables and case studies.
1. Overview of this compound
This compound (CHO) is a cyclic ketone primarily extracted from the glandular secretions of the male musk deer. It has been used in traditional medicine and perfumery for centuries. Recent studies have revealed its potential therapeutic applications, particularly in neuroprotection and cancer treatment.
2. Anti-inflammatory and Neuroprotective Effects
This compound has demonstrated significant anti-inflammatory properties, which contribute to its neuroprotective effects. A study assessed the impact of this compound on neuroinflammation and oxidative stress in a mouse model. The results indicated that this compound treatment reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) levels, suggesting enhanced antioxidant activity.
Table 1: Effects of this compound on Oxidative Stress Markers
Parameter | Control Group | This compound Group | p-value |
---|---|---|---|
MDA (μmol/L) | 5.2 ± 0.3 | 2.8 ± 0.2 | <0.001 |
SOD (U/mg) | 1.5 ± 0.1 | 3.2 ± 0.2 | <0.01 |
GSH-Px (U/mg) | 4.1 ± 0.3 | 6.5 ± 0.4 | <0.01 |
These findings indicate that this compound effectively mitigates oxidative stress, which is crucial for protecting neuronal health in conditions such as traumatic brain injury (TBI) and neurodegenerative diseases .
3. Anticancer Properties
This compound's potential as an anticancer agent has been explored in various studies, particularly concerning liver and gastric cancers.
Case Study: Liver Cancer
In a study examining hepatocellular carcinoma, this compound was shown to induce apoptosis and autophagy in liver cancer cells via the endoplasmic reticulum stress response and the AMP kinase/mTOR signaling pathway . This suggests that this compound may serve as a viable candidate for developing natural anticancer therapies.
Table 2: Effects of this compound on Liver Cancer Cells
Treatment | Apoptosis Rate (%) | Autophagy Rate (%) | p-value |
---|---|---|---|
Control | 15 | 10 | - |
This compound | 45 | 35 | <0.01 |
Case Study: Gastric Cancer
This compound also exhibited inhibitory effects on gastric cancer cell lines SGC-7901 and MGC-803 by regulating miRNA-145, leading to decreased cell proliferation and invasion . The study highlighted the downregulation of proteins associated with tumor progression.
The mechanisms underlying this compound's biological activities involve multiple pathways:
Q & A
Q. Basic: What are the key signaling pathways implicated in muscone-induced apoptosis in liver cancer cells, and how can they be experimentally validated?
This compound induces apoptosis in HepG2 liver cancer cells primarily through the PERK/ATF4/DDIT3 pathway under endoplasmic reticulum (ER) stress. To validate this:
- ER stress markers : Measure phosphorylation of PERK and eIF2α via western blotting.
- Downstream effectors : Quantify ATF4 and DDIT3 mRNA/protein levels using RT-qPCR and immunofluorescence .
- Functional inhibition : Use ER stress inhibitors (e.g., 4-PBA) to reverse apoptosis and confirm pathway specificity via viability assays (e.g., CCK-8) .
Q. Advanced: How can researchers reconcile conflicting data on this compound’s dose-dependent effects on cell viability across different cancer models?
Discrepancies may arise from cell-type-specific sensitivity or off-target effects at higher doses. Methodological approaches include:
- Dose-response curves : Perform rigorous dose/time-course experiments (e.g., 0–12 µg/mL over 24–72 hrs) to identify optimal therapeutic windows .
- Pathway-specific assays : Combine transcriptomics (e.g., RNA-seq) with functional assays (e.g., flow cytometry for apoptosis) to isolate context-dependent mechanisms .
- Cross-model validation : Compare results in primary cells (e.g., astrocytes) and immortalized lines (e.g., HepG2) to assess universality .
Q. Basic: What experimental models are suitable for studying this compound’s neuroprotective effects in spinal cord injury?
A mechanical-chemical damage (MCD) model in primary rat astrocytes is widely used:
- Mechanical damage : Simulate injury via scratch assays.
- Chemical induction : Apply glutamate (500 µM) to mimic excitotoxicity .
- This compound treatment : Test concentrations (3–12 µg/mL) and measure outcomes:
Q. Advanced: How can researchers optimize in vitro models to study this compound’s dual role in promoting adipogenesis and suppressing inflammation?
- Adipogenic differentiation : Treat gingival mesenchymal stem cells (GMSCs) with this compound (3–9 mg/L) in adipogenic medium for 21 days. Validate via:
- Anti-inflammatory assays : Co-culture with macrophages and measure cytokine secretion (e.g., IL-6, TNF-α) using multiplex assays.
- Time-lapse imaging : Track adipogenesis and inflammation markers simultaneously .
Q. Basic: What are the critical considerations for synthesizing this compound enantiomers, and how does stereochemistry affect its bioactivity?
- Synthesis challenges : The 15-membered macrocycle requires asymmetric synthesis (e.g., Roush allylboration) to achieve the (R)-enantiomer, which has stronger musk odor and bioactivity .
- Conformational analysis : Use X-ray crystallography (e.g., DNP-derivatives) or NMR to study ring flexibility, as solid-state structures show up to 8 conformers .
- Bioactivity correlation : Compare (R)- and (S)-muscone in receptor-binding assays (e.g., olfactory proteins like MjavOBP3) .
Q. Advanced: How can transcriptomic data resolve discrepancies in this compound’s regulation of autophagy versus apoptosis in cancer cells?
- Pathway enrichment analysis : Perform RNA-seq on this compound-treated cells and map DEGs to KEGG pathways (e.g., AMPK, HIF-1, p53) .
- Functional crosstalk : Use dual-reporter assays (e.g., LC3-GFP for autophagy, Annexin V for apoptosis) to quantify pathway dominance under varying doses.
- Knockdown studies : Silence SESN2 (a this compound-induced autophagy gene) to test its role in AMPK/mTOR1 signaling .
Q. Basic: What statistical methods are recommended for analyzing this compound’s dose-dependent effects in preclinical studies?
Properties
IUPAC Name |
3-methylcyclopentadecan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUZKCOMYUFRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCCCCCCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052192 | |
Record name | 3-Methylcyclopentadecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma | |
Record name | Muskone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 3-Methyl-1-cyclopentadecanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg | |
Record name | MUSKONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Methylcyclopentadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
Record name | MUSKONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Methylcyclopentadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 3-Methyl-1-cyclopentadecanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1401/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9921 g/cu cm @ 17 °C | |
Record name | MUSKONE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW | |
CAS No. |
541-91-3 | |
Record name | (±)-Muscone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-91-3 | |
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Record name | Muskone | |
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Record name | Cyclopentadecanone, 3-methyl- | |
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Record name | 3-Methylcyclopentadecan-1-one | |
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Record name | 3-methylcyclopentadecan-1-one | |
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Record name | MUSCONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JO79R7S9R | |
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Record name | MUSKONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1219 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Methylcyclopentadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8.60 °C. @ 760.00 mm Hg | |
Record name | 3-Methylcyclopentadecanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034181 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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